1,1'-(8-Nitro-1,3,6-triazonane-1,6-diyl)di(ethan-1-one)
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Overview
Description
1,1’-(8-Nitro-1,3,6-triazonane-1,6-diyl)di(ethan-1-one) is a compound that belongs to the class of triazacyclononane derivatives. These compounds are known for their unique structural features and potential applications in various fields, including chemistry, biology, and industry. The presence of the nitro group and the triazacyclononane ring system imparts specific chemical properties to this compound, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 1,1’-(8-Nitro-1,3,6-triazonane-1,6-diyl)di(ethan-1-one) involves several steps. One practical route involves the preparation of triazacyclononane derivatives with pendant arms. The key intermediate, di-tert-butyl-2,2′-(1,4,7-triazonane-1,4-diyl) diacetate, is coupled with a hydroxypyridinonate pendant arm . This method is suitable for rapid synthesis and can be adapted for industrial production.
Chemical Reactions Analysis
1,1’-(8-Nitro-1,3,6-triazonane-1,6-diyl)di(ethan-1-one) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitrating agents, reducing agents like hydrazine hydrate, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications. It is used in the synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole . Additionally, triazacyclononane derivatives are of interest in biomedical applications, such as magnetic resonance imaging (MRI) contrast agents, positron emission tomography (PET), and radiotherapy . The strong coordination capabilities and high selectivity of these derivatives toward di- or trivalent metal ions make them valuable in various fields.
Mechanism of Action
The mechanism of action of 1,1’-(8-Nitro-1,3,6-triazonane-1,6-diyl)di(ethan-1-one) involves its interaction with molecular targets and pathways. The nitro group and the triazacyclononane ring system play crucial roles in its chemical behavior. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can influence various biochemical pathways .
Comparison with Similar Compounds
1,1’-(8-Nitro-1,3,6-triazonane-1,6-diyl)di(ethan-1-one) can be compared with other similar compounds, such as 8-nitro-1,3,6-triazahomoadamantane . These compounds share structural similarities but differ in their specific chemical properties and applications. The unique combination of the nitro group and the triazacyclononane ring system in 1,1’-(8-Nitro-1,3,6-triazonane-1,6-diyl)di(ethan-1-one) sets it apart from other related compounds.
Properties
CAS No. |
64110-92-5 |
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Molecular Formula |
C10H18N4O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
1-(1-acetyl-8-nitro-1,3,6-triazonan-6-yl)ethanone |
InChI |
InChI=1S/C10H18N4O4/c1-8(15)12-4-3-11-7-13(9(2)16)6-10(5-12)14(17)18/h10-11H,3-7H2,1-2H3 |
InChI Key |
YFJLAKIJHRNHML-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCNCN(CC(C1)[N+](=O)[O-])C(=O)C |
Origin of Product |
United States |
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